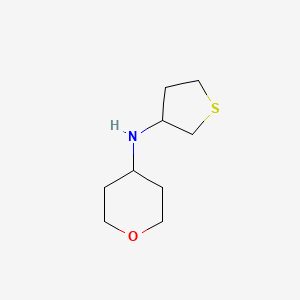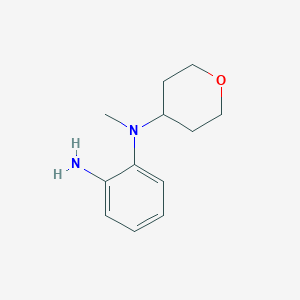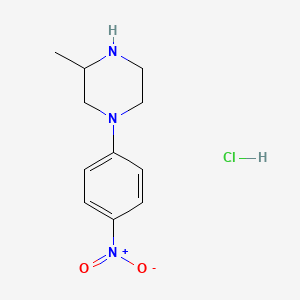amine CAS No. 1157720-15-4](/img/structure/B1461672.png)
[(4-Bromo-2-chlorophenyl)methyl](propyl)amine
概要
説明
The compound “(4-Bromo-2-chlorophenyl)methylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “(4-Bromo-2-chlorophenyl)methylamine” are not explicitly mentioned in the available resources .科学的研究の応用
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) have been shown to be effective in mineralizing nitrogen-containing compounds, improving treatment schemes for hazardous compounds. Ozone and Fenton processes are highlighted for their reactivity towards amines, dyes, and pesticides. The degradation is highly sensitive to pH, and cavitation is mentioned as a promising pre-treatment method for cost reduction. Hybrid methods under optimized conditions are recommended for specific effluents, demonstrating that nitrogen-containing compounds, despite their recalcitrant nature, can be efficiently degraded under optimum conditions using AOPs (Bhat & Gogate, 2021).
Amine-Functionalized Metal-Organic Frameworks for CO2 Capture
Amine-functionalized metal-organic frameworks (MOFs) have been studied for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The review discusses synthesis methods, structures, and properties of amine-functionalized MOFs, highlighting their high CO2 sorption capacity and excellent separation performance for CO2 from gas mixtures. The potential of these MOFs in catalysis is also mentioned, underscoring the versatility of amine-functionalized compounds in addressing environmental challenges (Lin, Kong, & Chen, 2016).
Computational Modeling of CO2 Capture by Aqueous Amines
Computational methods have been utilized to study reactions between CO2 and aqueous organic amines, aiming at capturing CO2 for storage, reuse, or sequestration. This review emphasizes the importance of computational simulations in understanding the mechanisms of amine-CO2 reactions and designing more efficient carbon capture agents. It provides guidance on the most appropriate computational methods, highlighting the contributions of quantum chemical methods, hybrid quantum mechanics/molecular mechanics methods, and molecular dynamics to the field (Yang et al., 2017).
These studies, while not directly related to "(4-Bromo-2-chlorophenyl)methylamine," offer valuable insights into the broader context of research involving similar chemical functionalities, particularly in environmental applications like pollutant degradation and CO2 capture. This information can provide a foundation for understanding potential research applications of the compound .
作用機序
Target of Action
The primary target of (4-Bromo-2-chlorophenyl)methylamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
(4-Bromo-2-chlorophenyl)methylamine interacts with its target by inhibiting the action of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine can then continue to transmit nerve signals, which can lead to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by (4-Bromo-2-chlorophenyl)methylamine is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting acetylcholinesterase, (4-Bromo-2-chlorophenyl)methylamine disrupts this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
It’s known that one of the major metabolites of a similar compound, profenofos, is4-bromo-2-chlorophenol , which has been proposed as a biomarker for exposure .
Result of Action
The inhibition of acetylcholinesterase by (4-Bromo-2-chlorophenyl)methylamine leads to an overstimulation of the nerves due to the accumulation of acetylcholine . This overstimulation can result in a variety of effects, depending on the specific nerves that are affected .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDCVPNPRNNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)


![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)

amine](/img/structure/B1461602.png)
amine](/img/structure/B1461604.png)




